1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
1-Ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyridinone core: This step often involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the piperazine moiety: This step usually involves the alkylation of piperazine with a halogenated intermediate.
Final modifications: The ethyl and methyl groups are introduced through alkylation reactions, and the hydroxy group is typically added via a hydroxylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Amines, thiols, and alkoxides.
Major Products:
Oxidation products: Ketones or carboxylic acids.
Reduction products: De-fluorinated compounds or alcohols.
Substitution products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
1-Ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.
Comparison with Similar Compounds
- 1-ethyl-3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 1-ethyl-3-((3-bromophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Comparison: Compared to its analogs, 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications.
Properties
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-4-24-14(2)12-17(25)18(20(24)26)19(15-6-5-7-16(21)13-15)23-10-8-22(3)9-11-23/h5-7,12-13,19,25H,4,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGTYLVJNFMAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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